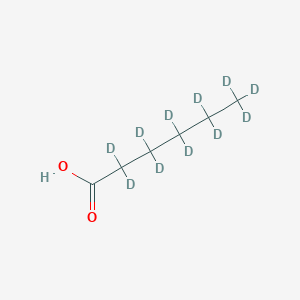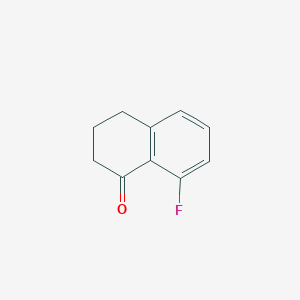
8-氟-1-四氢萘酮
描述
8-Fluoro-1-tetralone is a synthetic compound with a broad range of applications in the field of organic chemistry. It is a colorless, crystalline solid with a molecular formula of C10H10F2O and a molecular weight of 202.17 g/mol. 8-Fluoro-1-tetralone is a useful building block for the synthesis of diverse organic compounds, and is widely used in the synthesis of medicinal and pharmaceutical agents. In addition, 8-fluoro-1-tetralone has been used in the research and development of new materials, catalysts, and catalytic processes.
科学研究应用
药物制剂合成
de Souza 等人(2021 年)的一项研究展示了通过钯催化的 α-芳基化反应合成 α-芳基-α-四氢萘酮和 α-氟-α-芳基-α-四氢萘酮衍生物。这些化合物对人乳腺癌和白血病细胞系表现出体外抗增殖作用,展示了作为治疗耐药性癌症的药物剂的潜力。
有机合成进展
Stavber 等人(2003 年)探索了使用 N-F 试剂对包括 1-四氢萘酮衍生物在内的酮直接进行 α-氟化。这种方法能够在没有预先活化的情况下对酮进行区域选择性氟功能化,极大地提高了 α-氟衍生物合成的效率和适用性。
生物活性探索
Katila 等人(2019 年)对卤代 1-四氢萘酮或 6-氨基-1-四氢萘酮查耳酮衍生物的研究表明,引入氨基部分显着增加了对 LPS 刺激的 RAW 264.7 巨噬细胞中活性氧 (ROS) 的产生。这一发现表明了在炎症和氧化应激相关疾病中潜在的治疗应用。
安全和危害
未来方向
作用机制
Mode of Action
The presence of a fluorine atom in the compound may enhance its reactivity and influence its interaction with biological targets .
Biochemical Pathways
Fluorinated compounds are known to influence various biochemical pathways due to the unique properties of fluorine . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Pharmacokinetics
The presence of a fluorine atom can potentially affect these properties, as fluorine is known to influence the bioavailability and metabolic stability of pharmaceutical compounds .
Result of Action
The compound’s fluorine atom can potentially influence its reactivity and interaction with biological targets, leading to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 8-Fluoro-1-tetralone can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules in the environment. The compound’s fluorine atom can also influence its environmental stability .
生化分析
Biochemical Properties
8-Fluoro-1-tetralone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which may have implications for its pharmacological and toxicological properties . Additionally, 8-Fluoro-1-tetralone has been shown to inhibit certain enzymes involved in cellular signaling pathways, thereby affecting various biochemical processes .
Cellular Effects
8-Fluoro-1-tetralone exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that 8-Fluoro-1-tetralone can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 8-Fluoro-1-tetralone involves its binding interactions with various biomolecules. It has been found to bind to specific receptors and enzymes, leading to their inhibition or activation. For example, 8-Fluoro-1-tetralone inhibits the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream signaling events . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoro-1-tetralone have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 8-Fluoro-1-tetralone is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure can lead to cumulative changes in cellular processes and functions .
Dosage Effects in Animal Models
The effects of 8-Fluoro-1-tetralone vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as anti-cancer activity and modulation of metabolic pathways . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of dose optimization for achieving the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
8-Fluoro-1-tetralone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The effects of 8-Fluoro-1-tetralone on metabolic flux and metabolite levels have been studied, revealing its impact on key metabolic pathways and processes .
Transport and Distribution
The transport and distribution of 8-Fluoro-1-tetralone within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can interact with intracellular binding proteins, affecting its localization and accumulation . The distribution of 8-Fluoro-1-tetralone within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of 8-Fluoro-1-tetralone plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm, mitochondria, and nucleus . The targeting signals and post-translational modifications of 8-Fluoro-1-tetralone contribute to its subcellular localization, directing it to specific compartments or organelles . The effects of this compound on cellular activity and function are influenced by its localization within the cell .
属性
IUPAC Name |
8-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMWBQHSBRCBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460090 | |
| Record name | 8-fluoro-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
628731-58-8 | |
| Record name | 8-fluoro-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B1339720.png)
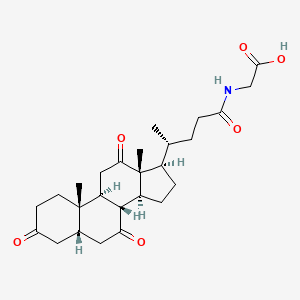


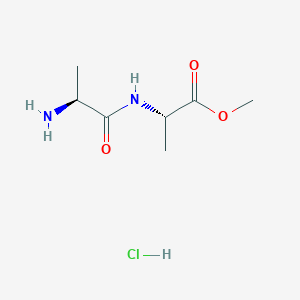


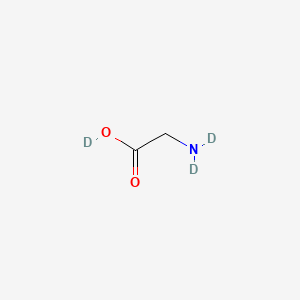
![(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)
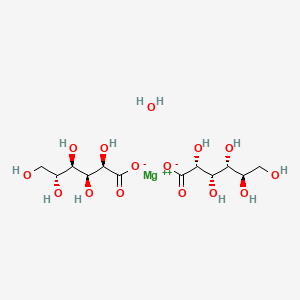
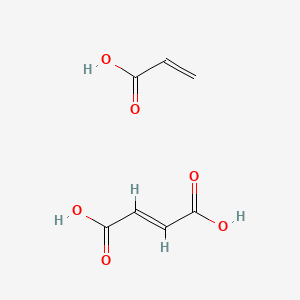
![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)
